[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
Description
[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is a synthetic compound that features a piperidine ring substituted with a hydroxypropan-2-yl group and a thiazole ring
Properties
IUPAC Name |
[4-(1-hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(8-16)11-3-5-15(6-4-11)13(17)12-7-10(2)18-14-12/h7,9,11,16H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUKCKNEZWMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)N2CCC(CC2)C(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: Starting from isonipecotic acid, the NH group is protected using di-tert-butyl dicarbonate (Boc) and sodium hydroxide to yield the Boc-protected acid.
Substitution Reaction: The protected piperidine is then reacted with 1-chloro-3-hydroxypropane under basic conditions to introduce the hydroxypropan-2-yl group.
Thiazole Ring Formation: The thiazole ring is synthesized separately and then coupled with the substituted piperidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH).
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as hypertension and inflammation due to its inhibitory effects on sEH.
Industry
In the pharmaceutical industry, it is used in the development of new drug candidates and as a reference compound in analytical studies.
Mechanism of Action
The primary mechanism of action of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone involves inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxides to diols, and its inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These compounds are evaluated for their serotonin reuptake inhibitory activity.
1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Uniqueness
The uniqueness of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone lies in its dual functionality, combining a piperidine ring with a thiazole ring, which imparts distinct pharmacological properties, particularly its potent inhibition of soluble epoxide hydrolase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
